molecular formula C5H8O3 B8695617 2-Propenoic acid, 2-ethoxy- CAS No. 32821-76-4

2-Propenoic acid, 2-ethoxy-

Cat. No.: B8695617
CAS No.: 32821-76-4
M. Wt: 116.11 g/mol
InChI Key: QCZKLKFGDITLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-ethoxy- can be synthesized through the reaction of ethyl acetate with sodium acrylate. The process involves dissolving ethyl acetate and sodium acrylate in anhydrous ethanol, followed by heating the mixture for several hours. The product is then filtered and purified through distillation .

Industrial Production Methods: In industrial settings, 2-Propenoic acid, 2-ethoxy- is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 2-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-ethoxy- involves its ability to participate in various chemical reactions due to the presence of the ethoxy and acrylic functional groups. These groups allow it to form covalent bonds with other molecules, leading to the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: 2-Propenoic acid, 2-ethoxy- is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized polymers and materials .

Properties

CAS No.

32821-76-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-ethoxyprop-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-3-8-4(2)5(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

QCZKLKFGDITLCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)O

Origin of Product

United States

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